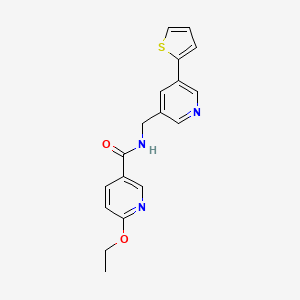

6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

6-ethoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-2-23-17-6-5-14(12-20-17)18(22)21-10-13-8-15(11-19-9-13)16-4-3-7-24-16/h3-9,11-12H,2,10H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPZCWFTXAJAPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and receptor binding.

Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide can be contextualized by comparing it to analogous pyridine and nicotinamide derivatives. Below is a detailed analysis based on substituent variations, physicochemical properties, and inferred pharmacological relevance.

Substituent-Based Comparisons

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas pyrazole-containing analogs (e.g., 6-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide) may exhibit better stability due to N-methylation .

- Electronic Effects : The electron-rich thiophene in the target compound could enhance binding to aromatic residues in enzyme active sites compared to trimethylsilyl-substituted derivatives, which rely on steric effects .

Biological Activity

6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes:

- An ethoxy group

- A thiophene ring

- A pyridine moiety

This combination suggests potential interactions with biological targets, particularly in enzymatic pathways and receptor binding.

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of antimicrobial efficacy and its role as a potential therapeutic agent against various diseases.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related study synthesized various derivatives and tested their efficacy against a range of pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives showed potent activity at low concentrations, suggesting that structural modifications can enhance antimicrobial effectiveness .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| NC3 | P. aeruginosa | 0.016 mM |

| NC5 | Gram-positive bacteria | 0.03 mM |

| NC4 | C. albicans | <1 mM |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research focusing on nicotinamide derivatives has indicated that they may inhibit the activity of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer progression. Inhibitors of NNMT have shown promise in reducing cell viability in aggressive cancer cell lines .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : By targeting specific enzymes such as NNMT, the compound may disrupt metabolic pathways crucial for tumor growth.

- Antimicrobial Mechanisms : The presence of the thiophene and pyridine rings may facilitate interactions with microbial membranes or essential metabolic enzymes, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

- Study on NNMT Inhibitors : A study reported that specific inhibitors displayed high selectivity for NNMT over other methyltransferases, with IC50 values indicating strong inhibitory effects on cancer cell lines .

- Antimicrobial Efficacy Trials : In vitro studies demonstrated that certain derivatives effectively inhibited the growth of resistant bacterial strains, suggesting potential applications in treating infections where traditional antibiotics fail .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Nicotinamide Core Formation : Alkoxylation of the pyridine ring using ethoxide under nucleophilic aromatic substitution conditions.

- Thiophene-Pyridine Coupling : Suzuki-Miyaura cross-coupling to attach thiophene to the pyridine moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized base conditions (e.g., Na₂CO₃) .

- Methyl Linker Introduction : Reductive amination or nucleophilic substitution to attach the methylene bridge between the pyridine and nicotinamide groups.

- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) .

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy at C6, thiophene at C5 of pyridine) and linker connectivity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve steric effects from the ethoxy and thiophene groups .

Q. How is the solubility and stability of this compound assessed for in vitro assays?

- Methodological Answer :

- Solubility Screening : Use DMSO for stock solutions (≥20 mg/mL), followed by dilution in assay buffers (e.g., PBS). Stability is tested via HPLC at 24/48-hour intervals under assay conditions (e.g., 37°C, pH 7.4) .

- Light Sensitivity : Storage in amber vials at -20°C to prevent thiophene moiety degradation .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the pyridine and thiophene moieties?

- Methodological Answer :

- Catalyst Screening : Compare Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for improved yields.

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics.

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .

- Byproduct Analysis : Use LC-MS to identify undesired cross-coupling products (e.g., homocoupling of thiophene) .

Q. What challenges arise in crystallographic refinement due to the compound’s substituents?

- Methodological Answer :

- Disorder in Ethoxy Groups : Apply SHELXL’s PART and SIMU commands to model rotational disorder .

- Thiophene Ring Flexibility : Use restraints on bond lengths/angles during refinement.

- Twinned Crystals : Implement twin-law matrices in SHELXL for datasets with pseudo-symmetry .

Q. How do modifications to the ethoxy group impact bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Ethoxy vs. Methoxy : Synthesize analogs and compare IC₅₀ values in target assays (e.g., kinase inhibition).

- Bulkier Alkoxy Groups : Introduce isopropoxy or benzyloxy to assess steric effects on receptor binding.

- Electron-Withdrawing Substituents : Replace ethoxy with trifluoromethoxy to study electronic effects on thiophene’s π-π stacking .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?

- Methodological Answer :

- Rodent Studies : Administer via oral gavage or IV, followed by plasma/tissue sampling for LC-MS/MS analysis.

- Blood-Brain Barrier Penetration : Assess brain-to-plasma ratio in murine models, leveraging the compound’s logP (~3.5) .

- Metabolite Identification : Use hepatic microsomes to detect oxidative metabolites (e.g., ethoxy → hydroxy conversion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.